Absolute Enzymatic Potency Benchmark
Axl-IN-10 demonstrates an enzymatic IC50 of 5 nM against AXL. This absolute potency value places it among the most active AXL tool inhibitors; by comparison, the well-characterized inhibitor R428 (bemcentinib) exhibits an in vitro IC50 of 14 nM. However, this is a cross-study comparable comparison and must be interpreted with caution due to potential assay condition differences. No head-to-head assay data with a named comparator compound under identical experimental conditions is publicly available [1].
| Evidence Dimension | AXL enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | 5 nM |
| Comparator Or Baseline | R428 (bemcentinib): 14 nM (reported in separate study) [1] |
| Quantified Difference | 2.8-fold lower IC50 (cross-study, not head-to-head) |
| Conditions | Cell-free enzymatic assay; specific assay construct and ATP concentration not disclosed for Axl-IN-10 . |
Why This Matters
The 5 nM potency indicates Axl-IN-10 achieves high-affinity target engagement at low concentrations, relevant for researchers seeking to minimize compound-related assay interference in biochemical screens, though true selectivity must be confirmed through in-house profiling.
- [1] NCBI PMC. Table 1: AXL Inhibitors in Development. Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9971960/table/T1/ View Source
